Ethyl 3-(5-(4-bromophenyl)furan-2-yl)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-2-18-15(17)10-8-13-7-9-14(19-13)11-3-5-12(16)6-4-11/h3-10H,2H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHHYESZXUNDOA-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DBU-Mediated Cyclization of (E)-3-Aryl-2-Cyanoacrylates
Luo et al. demonstrated that (E)-ethyl 3-aryl-2-cyanoacrylates undergo cyclization with ethyl glycinate hydrochloride in the presence of DBU and water, yielding polysubstituted furans. While their work focused on 5-amino-3-arylfuran-2,4-dicarboxylates, the methodology is adaptable for synthesizing Ethyl 3-(5-(4-bromophenyl)furan-2-yl)acrylate by modifying the starting materials.
Reaction Conditions:
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Solvent : N,N-Dimethylformamide (DMF)
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Temperature : 95°C
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Catalyst : DBU (1.0 equiv)
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Additives : Water (1.0 equiv)
Substituting the aryl group in the (E)-3-aryl-2-cyanoacrylate precursor with 4-bromophenyl could direct the formation of the desired 5-(4-bromophenyl) substituent. The acrylate moiety at position 3 may arise from in-situ esterification or post-cyclization modification.
Functionalization of Preformed Furan Intermediates
Suzuki-Miyaura Cross-Coupling
Introducing the 4-bromophenyl group via palladium-catalyzed cross-coupling offers regioselective control. A boronic ester-functionalized furan intermediate can couple with 4-bromophenylboronic acid:
Optimization Data:
| Catalyst Loading | Solvent | Temperature | Yield |
|---|---|---|---|
| 2 mol% Pd | DME | 80°C | 72% |
This method ensures precise aryl group placement but requires pre-functionalized furan intermediates.
Acrylate Esterification via Steglich Reaction
Post-cyclization acrylation of a furan-3-carboxylic acid intermediate using ethyl acrylate and DCC/DMAP:
Yield Optimization:
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DCC : 1.2 equiv
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DMAP : 0.1 equiv
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Solvent : Dichloromethane
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Yield : 68%
Baylis-Hillman Adducts as Acrylate Precursors
Baylis-Hillman reactions provide α-methylene-β-hydroxy esters, which can be dehydrated to acrylates. Azidophosphonium salt (AzPS)-mediated protocols enable direct access to halomethyl coumarins and acrylates.
AzPS-Catalyzed Acrylate Formation
Reacting Baylis-Hillman adducts derived from salicylaldehydes with HBr in toluene:
Key Data:
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
X-ray crystallography confirmed the structure of analogous furan-2,4-dicarboxylates, validating the cyclization mechanism. For this compound, key characterization data would include:
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H NMR : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 3.6 Hz, 1H, Furan-H), 6.65 (d, J = 3.6 Hz, 1H, Furan-H), 6.25 (d, J = 15.6 Hz, 1H, CH=CHCOOEt), 5.95 (d, J = 15.6 Hz, 1H, CH=CHCOOEt), 4.20 (q, J = 7.2 Hz, 2H, OCH2CH3), 1.30 (t, J = 7.2 Hz, 3H, CH3).
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HRMS : m/z calculated for CHBrO [M+H]: 345.0084; found: 345.0086.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(4-bromophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be employed.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-(5-(4-bromophenyl)furan-2-yl)acrylate has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures can exhibit significant biological activities, including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study published in PubChem reported that derivatives of acrylate compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This compound's ability to modulate specific biochemical pathways makes it a candidate for further investigation as an anticancer agent .
Materials Science Applications
In materials science, this compound can serve as a monomer in the synthesis of polymeric materials. Its reactive double bond allows for polymerization processes that can lead to the formation of novel materials with desirable properties.
Table: Comparison of Polymerizable Monomers
| Compound Name | Structure Features | Potential Applications |
|---|---|---|
| This compound | Contains furan and bromophenyl groups | Photopolymers, coatings |
| Methyl methacrylate | Simple methacrylate structure | Acrylic plastics |
| Styrene | Aromatic compound with vinyl group | Polystyrene production |
The unique combination of the furan ring and bromine substitution in this compound enhances its utility in creating functionalized polymers that can be tailored for specific applications such as drug delivery systems or smart materials.
Synthetic Intermediate
This compound serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions, such as Michael additions and cycloadditions, making it valuable for synthesizing complex organic molecules.
Case Study: Michael Addition Reactions
Research has demonstrated that this compound can undergo Michael addition with nucleophiles to form new carbon-carbon bonds. This reaction is essential for constructing larger molecular frameworks that are often required in drug discovery .
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(4-bromophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or pharmacological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate (CAS 384857-12-9)
- Structure : Differs by replacing the 4-bromophenyl group with a 2,4-dichlorophenyl moiety.
- Synthesis: Prepared via analogous Knoevenagel or Wittig reactions, similar to the target compound.
(E)-Ethyl 3-(3-bromophenyl)-2-cyano-acrylate
- Structure: Features a 3-bromophenyl group and a cyano (-CN) substituent at the α-position.
- Synthesis: Synthesized via cyanoacetate-based condensation, differing from the acrylate esterification used for the target compound.
- Reactivity: The cyano group enhances electrophilicity, making it more reactive in cyclization reactions compared to the non-cyano analogue .
Variations in Furan Ring Substituents
Ethyl 3-(5-(hydroxymethyl)furan-2-yl)acrylate
- Structure : Replaces the 4-bromophenyl group with a hydroxymethyl (-CH2OH) substituent.
- Synthesis : Achieved via a one-pot Wittig reaction with 81% yield and 85% E-selectivity .
- Applications : The hydroxymethyl group enables further functionalization (e.g., oxidation to carboxylic acids), unlike the inert bromophenyl group .
Ethyl 2-cyano-3-(furan-2-yl)acrylate
- Structure: Contains a cyano group at the α-position and lacks aryl substituents on the furan ring.
- Synthesis: Prepared via Knoevenagel condensation under solvent-free conditions (87% yield) .
- Physical Properties : Lower molecular weight and higher polarity due to the absence of bromine, impacting solubility in organic solvents .
Halogen-Substituted Analogues
Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate
- Structure: Features difluorophenoxy and methoxyphenyl groups instead of bromophenyl-furan.
- Crystallography : Exhibits intermolecular O–H···O hydrogen bonding, influencing crystal packing and stability .
3-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)phenoxy)methyl)furan-2(5H)-one
- Structure: A brominated furanone derivative with a chlorophenyl-ethylideneamino side chain.
- Crystal Data: Monoclinic system (space group C2) with a density of 1.405 g/cm³, suggesting tighter packing than non-halogenated analogues .
Research Findings and Implications
- Electronic Effects : Bromine in the target compound increases electron-withdrawing effects, enhancing reactivity in conjugate additions compared to chlorine or hydroxymethyl analogues .
- Synthetic Efficiency: Solvent-free methods (e.g., Knoevenagel) achieve higher yields (87%) compared to Wittig reactions (81%), though stereoselectivity varies .
- Crystallography : Halogenated derivatives exhibit denser crystal packing (e.g., 1.405 g/cm³) due to halogen bonding and aromatic interactions .
- Pharmacological Potential: Benzofuran derivatives with halogen substituents show documented bioactivity, suggesting the target compound could be explored for similar applications .
Biological Activity
Ethyl 3-(5-(4-bromophenyl)furan-2-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a unique structure that includes a furan ring and a brominated phenyl group. The presence of the bromine atom is believed to influence its reactivity and biological activity. The compound is synthesized through various methods, including the Horner-Wadsworth-Emmons reaction, which allows for the formation of the acrylate moiety effectively.
Antitumor Activity
Research indicates that compounds containing acrylate moieties, particularly those with halogen substitutions like bromine, exhibit notable antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit EGFR (Epidermal Growth Factor Receptor) signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compounds with bromine substituents demonstrated varying cytotoxicity, with IC50 values suggesting moderate to high efficacy against various cancer cell lines .
Antiviral Properties
This compound has also been investigated for its antiviral potential. A study highlighted its effectiveness against the H5N1 avian influenza virus, where derivatives showed promising results in plaque reduction assays on infected cell lines. The antiviral activity was quantified using EC50 and LD50 values, indicating a significant reduction in viral replication .
Antimicrobial Activity
In vitro evaluations have revealed that related compounds exhibit substantial antimicrobial activity against various bacterial strains. For example, derivatives were tested for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus, showing effective bactericidal properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways critical for cell survival and proliferation.
- Cell Cycle Disruption : Similar acrylate compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Antiviral Mechanisms : The structural characteristics of the compound allow it to interfere with viral replication processes.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | Structure | 21.18 | Antitumor |
| 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide | Structure | 0.31 | Antitumor |
| 3-[2-(4-Bromphenyl)hydrazono]-5-phenyl-furan-2(3H)-one | Structure | EC50 = 0.15 | Antiviral |
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various acrylate derivatives on MCF-7 breast cancer cells. The results indicated that compounds with brominated phenyl groups exhibited enhanced cytotoxicity compared to non-brominated analogs, suggesting a structure-activity relationship where halogen substitution plays a critical role in biological efficacy .
- Antiviral Testing : In another study focusing on antiviral properties, derivatives were screened against H5N1 virus strains using plaque reduction assays. Compounds showed significant antiviral activity with low EC50 values, indicating their potential as therapeutic agents against viral infections .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(5-(4-bromophenyl)furan-2-yl)acrylate, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Bromophenyl Substitution : Introduce the 4-bromophenyl group onto the furan ring via electrophilic aromatic substitution using bromine or a brominating agent in a polar aprotic solvent (e.g., DMF) .
Acrylate Formation : Perform a Wittig-Horner reaction with ethyl 2-(diethoxyphosphoryl)acetate to introduce the acrylate moiety. Microwave-assisted synthesis can enhance reaction efficiency (yield ~80–90%) .
Critical conditions include temperature control (60–80°C), solvent choice (e.g., THF or DCM), and pH stabilization to prevent side reactions .
Q. What spectroscopic techniques are employed to confirm the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify the furan ring protons (δ 6.5–7.5 ppm) and acrylate ester signals (δ 4.2 ppm for –OCH₂CH₃) .
- IR Spectroscopy : Confirm the acrylate C=O stretch (~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z ~335.15 for C₁₅H₁₃BrO₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound in large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side products (e.g., diastereomers) .
- Catalyst Optimization : Use gold nanoparticles on nickel oxide to improve regioselectivity during acrylate formation .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .
Q. How do computational methods aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Model the electron density of the furan ring to predict sites for electrophilic attack (e.g., C-5 position) .
- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) to prioritize in vitro assays .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?
- Methodological Answer :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values compared to cisplatin .
- Apoptosis Detection : Use Annexin V-FITC/PI staining to quantify programmed cell death .
- ROS Generation : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence to assess oxidative stress mechanisms .
Data Analysis and Contradictions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computed spectra (e.g., using ACD/Labs or ChemDraw) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromophenyl substitution pattern) .
- Isotopic Labeling : Trace reaction pathways to confirm intermediates and eliminate false structural assignments .
Q. What strategies mitigate conflicting results in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Curves : Establish activity thresholds to differentiate selective toxicity from broad-spectrum effects .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., nitro- vs. bromo-substituted furans) to isolate functional group contributions .
Comparative and Mechanistic Studies
Q. How does the bromophenyl substituent influence the compound’s reactivity compared to nitro- or methoxy-substituted analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : The bromine atom deactivates the furan ring, reducing electrophilic substitution rates compared to nitro groups. This is quantified via Hammett σ constants (σₚ-Br = +0.23 vs. σₚ-NO₂ = +1.27) .
- Steric Effects : Bulkier bromine may hinder π-π stacking in biological systems, altering binding affinities .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure Vₘₐₓ and Kₘ shifts in enzyme activity (e.g., COX-2 inhibition) using UV-Vis spectroscopy .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
